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Compound of Interest

Compound Name: C.I. Disperse Red 86

Cat. No.: B077459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of compounds

possessing the molecular formula C22H18N2O5S. This document focuses on two known

examples: the synthetic dye C.I. Disperse Red 86 and a coumarin-dihydropyrimidinone

derivative. It details their synthesis, physicochemical properties, and available toxicological and

biological activity data, presenting a comprehensive resource for researchers in chemistry and

drug development.

Compound Identification and Physicochemical
Properties
Two primary compounds with the molecular formula C22H18N2O5S have been identified in the

literature. Their fundamental properties are summarized below.
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Property C.I. Disperse Red 86
Coumarin-
Dihydropyrimidinone
Derivative

IUPAC Name

N-(4-amino-3-methoxy-9,10-

dioxoanthracen-1-yl)-4-

methylbenzenesulfonamide

4-(7-hydroxy-2-oxo-2H-

chromen-3-yl)-6-phenyl-2-

thioxo-1,2,3,6-

tetrahydropyrimidine-5-

carboxylic acid ethyl ester

CAS Number 81-68-5 Not available

Molecular Weight 422.46 g/mol 422.46 g/mol

Appearance Red powder Not reported

Solubility Low solubility in water Not reported

Synthesis and Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for their further study

and application.

Synthesis of C.I. Disperse Red 86
The synthesis of C.I. Disperse Red 86 is typically achieved through an Ullmann condensation

reaction.[1] This involves the reaction of 1-amino-4-bromo-2-methoxy-9,10-anthraquinone with

p-toluenesulfonamide in the presence of a copper catalyst and a base.

Experimental Protocol:

A mixture of 1-amino-4-bromo-2-methoxy-9,10-anthraquinone, p-toluenesulfonamide, copper(II)

sulfate, and potassium carbonate in a high-boiling point solvent (e.g., nitrobenzene or o-

dichlorobenzene) is heated at reflux for several hours. The reaction progress is monitored by

thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is

precipitated by the addition of a non-polar solvent. The crude product is then collected by

filtration, washed, and purified by recrystallization or column chromatography.
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Figure 1: Synthesis workflow for C.I. Disperse Red 86.

Synthesis of the Coumarin-Dihydropyrimidinone
Derivative
This compound is synthesized via a Biginelli multicomponent reaction, which involves the one-

pot condensation of a β-ketoester (in this case, a coumarin derivative), an aldehyde, and a

thiourea.

Experimental Protocol:

A mixture of 7-hydroxy-3-formylcoumarin, ethyl benzoylacetate, and thiourea is dissolved in a

suitable solvent such as ethanol or acetic acid. A catalytic amount of a protic or Lewis acid

(e.g., HCl, BF3·OEt2) is added, and the reaction mixture is heated at reflux for several hours.

The progress of the reaction is monitored by TLC. After completion, the mixture is cooled, and

the product crystallizes out. The solid is collected by filtration, washed with cold solvent, and

can be further purified by recrystallization.
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Figure 2: Synthesis workflow for the coumarin-dihydropyrimidinone derivative.

Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the

synthesized compounds.

C.I. Disperse Red 86
Technique Key Data

Mass Spectrometry (MS)

The mass spectrum shows a molecular ion peak

corresponding to the expected molecular weight

of 422.46 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic

absorption bands for N-H stretching (around

3300-3500 cm⁻¹), C=O stretching of the quinone

system (around 1630-1670 cm⁻¹), and S=O

stretching of the sulfonamide group (around

1330 and 1150 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

Detailed ¹H and ¹³C NMR data for C.I. Disperse

Red 86 is not readily available in the public

domain.
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Coumarin-Dihydropyrimidinone Derivative
The characterization of this compound is well-documented in the supporting information of the

original research publication.

Technique Key Data

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the

molecular formula C22H18N2O5S with high

accuracy.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic peaks for

O-H stretching (broad, around 3400 cm⁻¹), N-H

stretching (around 3200-3300 cm⁻¹), C=O

stretching of the ester and pyrimidinone ring

(around 1650-1720 cm⁻¹), and C=S stretching

(around 1200 cm⁻¹).

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in a suitable deuterated

solvent (e.g., DMSO-d₆) is expected to show

distinct signals for the aromatic protons of the

coumarin and phenyl rings, a singlet for the

methine proton of the dihydropyrimidine ring, a

quartet and a triplet for the ethyl ester group,

and exchangeable protons for the OH and NH

groups.

¹³C Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum will show characteristic

signals for the carbonyl carbons of the ester and

pyrimidinone, the thione carbon, and the

aromatic and aliphatic carbons, consistent with

the proposed structure.

Biological Activity and Toxicological Information
The biological activities of these two compounds are not extensively studied, and information

on their interaction with specific signaling pathways is limited.
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C.I. Disperse Red 86
C.I. Disperse Red 86 is primarily used as a dye and its biological effects are mainly considered

from a toxicological and environmental perspective.

Toxicology: It is classified with the GHS hazard statement H373, indicating it may cause

damage to organs through prolonged or repeated exposure.[1] A screening assessment by

the Canadian government concluded that it is persistent in the environment but has low

potential for bioaccumulation and is not highly hazardous to aquatic organisms.[2]

Endocrine Disruption: C.I. Disperse Red 86 has been identified as a potential endocrine

disruptor. However, specific studies detailing its mechanism of action or the signaling

pathways it may affect are lacking in the publicly available literature.

Signaling Pathways: No specific signaling pathways have been identified as being directly

modulated by C.I. Disperse Red 86.

Coumarin-Dihydropyrimidinone Derivative
The research on this specific derivative has primarily focused on its synthesis and

photophysical properties.

General Biological Activities of the Class: Coumarin and dihydropyrimidinone scaffolds are

known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory,

and antimicrobial properties. It has been reported that some coumarin-dihydropyrimidinone

hybrids show potential as anticancer agents.[3][4]

Signaling Pathways: While some dihydropyrimidinone derivatives have been shown to act as

calcium channel blockers or inhibitors of Rho kinase (ROCK1), there is no specific

information available regarding the signaling pathways affected by this particular coumarin-

dihydropyrimidinone derivative. Further research is required to elucidate its biological activity

and potential therapeutic applications.

Conclusion
This technical guide has summarized the available information on the characterization of two

compounds with the molecular formula C22H18N2O5S. While the synthesis and basic
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physicochemical properties of C.I. Disperse Red 86 and the coumarin-dihydropyrimidinone

derivative are established, there is a significant gap in the understanding of their biological

activities and interactions with cellular signaling pathways. This presents an opportunity for

further research, particularly in the context of drug discovery and development, to explore the

potential therapeutic applications of the coumarin-dihydropyrimidinone scaffold and to better

understand the toxicological profile of C.I. Disperse Red 86. The detailed experimental

protocols and characterization data provided herein serve as a valuable resource for

researchers initiating studies on these or structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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